molecular formula C9H14BrNO2 B13172048 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13172048
M. Wt: 248.12 g/mol
InChI Key: GGGCMNXLNSLHKG-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNO2 It is characterized by the presence of an amino group, a bromofuran ring, and a dimethylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 3-bromofuran. This intermediate is then subjected to a series of reactions, including amination and alkylation, to introduce the amino and dimethylpropanol groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromofuran ring to a furan ring.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups like hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3-chlorofuran-2-yl)-2,2-dimethylpropan-1-ol
  • 3-Amino-1-(3-fluorofuran-2-yl)-2,2-dimethylpropan-1-ol
  • 3-Amino-1-(3-iodofuran-2-yl)-2,2-dimethylpropan-1-ol

Uniqueness

Compared to its analogs, 3-Amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H14BrNO2

Molecular Weight

248.12 g/mol

IUPAC Name

3-amino-1-(3-bromofuran-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14BrNO2/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3

InChI Key

GGGCMNXLNSLHKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=C(C=CO1)Br)O

Origin of Product

United States

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